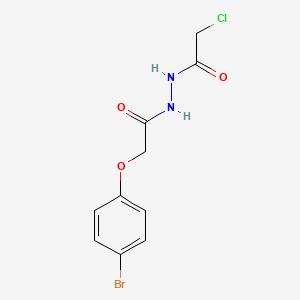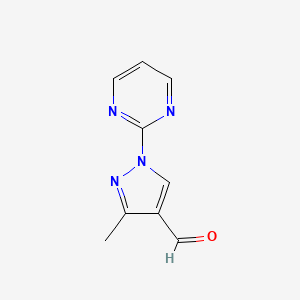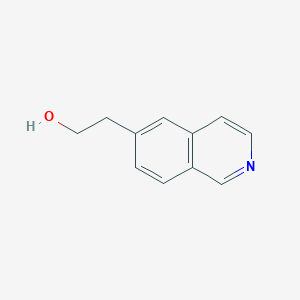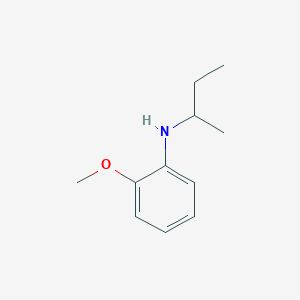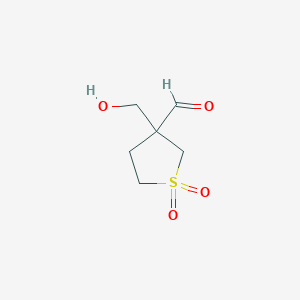
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is a sulfur-containing heterocyclic compound It is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and functional groups such as hydroxymethyl and carbaldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde typically involves the reaction of thiolane derivatives with appropriate reagents to introduce the hydroxymethyl and carbaldehyde groups. One common method involves the oxidation of thiolane derivatives using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form carboxylic acids.
Reduction: The carbaldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Thiolane derivatives with substituted groups.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with biological molecules through its functional groups. The hydroxymethyl and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfur atom in the thiolane ring can also participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-2-carbaldehyde: Similar structure but with the carbaldehyde group at a different position.
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-4-carbaldehyde: Another positional isomer.
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiane-3-carbaldehyde: Contains a six-membered ring instead of a five-membered ring
Uniqueness
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its specific arrangement of functional groups and the presence of a five-membered thiolane ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its isomers and analogs .
Propriétés
Formule moléculaire |
C6H10O4S |
|---|---|
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C6H10O4S/c7-3-6(4-8)1-2-11(9,10)5-6/h3,8H,1-2,4-5H2 |
Clé InChI |
BGNVNXLYJGJELP-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1(CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


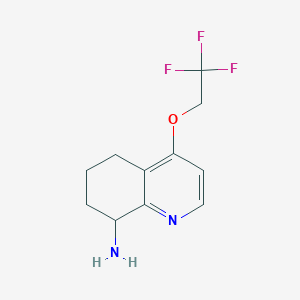
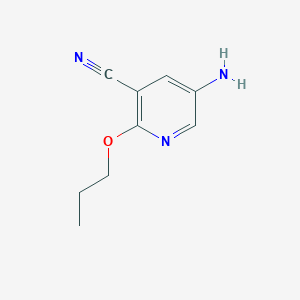
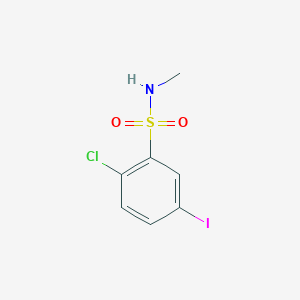
![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
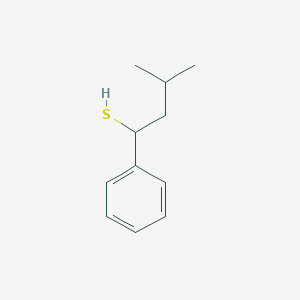
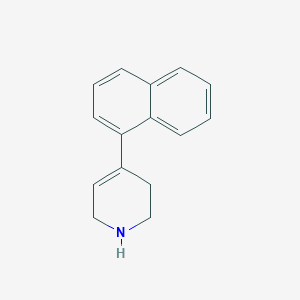

![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
